Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate
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Overview
Description
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the ethyl ester group is added via esterification reactions using reagents such as ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole ring.
Medicine: Explored for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,1,3-benzoxadiazol-5-yl)piperazine-1-carboxylate
- Ethyl 4-(2,1,3-benzoxadiazol-6-yl)piperazine-1-carboxylate
- Ethyl 4-(2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is unique due to the specific positioning of the sulfonyl group on the benzoxadiazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may provide advantages in terms of selectivity and potency in its applications .
Properties
Molecular Formula |
C14H16N4O6S |
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Molecular Weight |
368.37 g/mol |
IUPAC Name |
ethyl 2-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H16N4O6S/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3 |
InChI Key |
LLJVXLDGQYPMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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